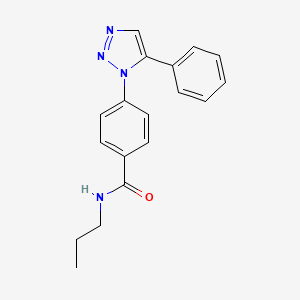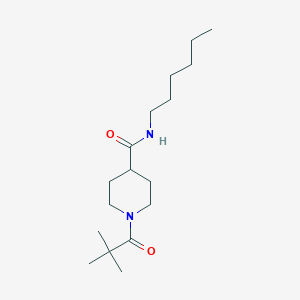
N-cyclohexyl-5-(2-thienyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-cyclohexyl-5-(2-thienyl)-3-isoxazolecarboxamide, commonly known as A-796260, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
A-796260 selectively activates the CB2 receptor, which is coupled to G proteins and regulates various signaling pathways in immune cells. Activation of CB2 receptors has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of various diseases. A-796260 has also been found to have allosteric modulatory effects on CB2 receptors, which may enhance its therapeutic potential.
Biochemical and Physiological Effects:
A-796260 has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. Activation of CB2 receptors by A-796260 has been found to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a reduction in inflammation and pain. A-796260 has also been found to increase the levels of endocannabinoids, which are natural compounds that modulate pain and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-796260 has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, its relatively straightforward synthesis method, and its potential therapeutic applications for various diseases. However, A-796260 also has some limitations, including its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of A-796260. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and bioavailability of A-796260 in animal models and humans. Further studies are also needed to elucidate the mechanism of action of A-796260 and its potential therapeutic applications for various diseases. Additionally, the development of more potent and selective CB2 receptor agonists may lead to the discovery of novel therapeutic agents for the treatment of inflammation, pain, and mood disorders.
Conclusion:
In conclusion, A-796260 is a promising compound with potential therapeutic applications for various diseases. Its selective activation of CB2 receptors has been found to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. Further research is needed to elucidate the mechanism of action of A-796260 and its potential therapeutic applications for various diseases. The development of more potent and selective CB2 receptor agonists may lead to the discovery of novel therapeutic agents for the treatment of inflammation, pain, and mood disorders.
Aplicaciones Científicas De Investigación
A-796260 has shown promising results in preclinical studies for the treatment of various diseases, including neuropathic pain, anxiety, and depression. A-796260 has been found to selectively activate the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the modulation of pain and inflammation. A-796260 has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-cyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(15-10-5-2-1-3-6-10)11-9-12(18-16-11)13-7-4-8-19-13/h4,7-10H,1-3,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDRXAVMCPEUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-pyrrolidinedione](/img/structure/B4716804.png)
![methyl {[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4716811.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4716812.png)
![N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716814.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4716816.png)

![2-iodo-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4716837.png)


![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4716857.png)
![N'-[2-(4-chlorophenoxy)acetyl]butanohydrazide](/img/structure/B4716861.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4716880.png)

